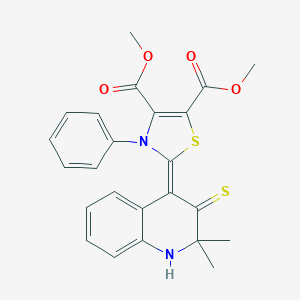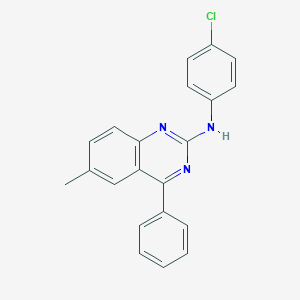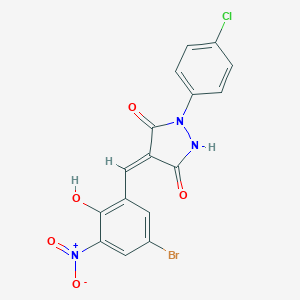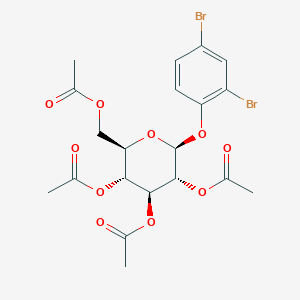![molecular formula C32H26F3NO3 B413112 1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B413112.png)
1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple phenyl groups and a trifluoromethyl group, which contribute to its distinct chemical properties. The compound’s structure includes a nitrogen atom within the tricyclic system, making it an aza-tricyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the phenyl and trifluoromethyl groups is usually accomplished through electrophilic aromatic substitution reactions. Common reagents used in these reactions include trifluoromethylating agents and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. Solvent selection and temperature control are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
科学研究应用
1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1,7-Diethyl-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6] : Lacks the trifluoromethyl group, resulting in different chemical properties.
- 1,7-Diethyl-8,9-diphenyl-4-(3-methyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] : Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 1,7-Diethyl-8,9-diphenyl-4-(3-trifluoromethyl-phenyl)-4-aza-tricyclo[5.2.1.02,6] imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced pharmacokinetic profiles.
属性
分子式 |
C32H26F3NO3 |
|---|---|
分子量 |
529.5g/mol |
IUPAC 名称 |
1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C32H26F3NO3/c1-3-30-23(19-12-7-5-8-13-19)24(20-14-9-6-10-15-20)31(4-2,29(30)39)26-25(30)27(37)36(28(26)38)22-17-11-16-21(18-22)32(33,34)35/h5-18,25-26H,3-4H2,1-2H3 |
InChI 键 |
OEDNISSLTWFWTQ-UHFFFAOYSA-N |
SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
规范 SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE](/img/structure/B413032.png)
![N-(2-chlorobenzylidene)-N-{8-[(2-chlorobenzylidene)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}amine](/img/structure/B413034.png)

![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B413039.png)
![2-(3-bromo-4-methoxyphenyl)-N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B413040.png)
![4-fluorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413042.png)
![N-[4-(benzyloxy)benzylidene]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413044.png)
![2,4-Diiodo-6-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413045.png)
![N-(4-acetyl-5-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B413048.png)

amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B413052.png)
![N'-(4-chlorophenyl)-N-[3-(4-chlorophenyl)-1-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-5,5-dimethyl-2-oxo-4-imidazolidinyl]-N-hydroxyurea](/img/structure/B413056.png)
